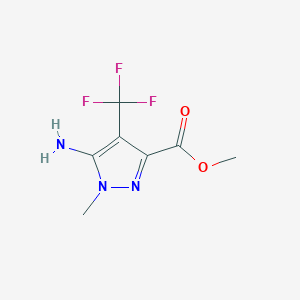

Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. It is widely used in various fields, including organic synthesis, medicinal chemistry, and material science, due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The trifluoromethyl group and the ester functionality make it a versatile intermediate in organic synthesis .

Common Reagents and Conditions

Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, pyrazole carboxylic acids, and pyrazole alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the ester group can undergo hydrolysis to release the active pyrazole moiety, which can further interact with biological targets .

Comparison with Similar Compounds

Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

5-Amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole: Lacks the ester functionality, making it less versatile in certain chemical reactions.

Methyl 5-amino-1-methyl-4-(methyl)-1H-pyrazole-3-carboxylate: The absence of the trifluoromethyl group reduces its lipophilicity and potential biological activity.

5-Amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid: The carboxylic acid group makes it more polar and less lipophilic compared to the ester derivative.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.

Biological Activity

Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate (CAS Number: 1783790-31-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C6H7F3N4O2 |

| Molecular Weight | 195.14 g/mol |

| CAS Number | 1783790-31-7 |

| Structure | Chemical Structure |

Research indicates that this compound exhibits its biological activity through several mechanisms:

- Inhibition of Tubulin Polymerization : Similar to other pyrazole derivatives, this compound has been shown to inhibit tubulin polymerization, which is crucial for cell division. This mechanism leads to cell cycle arrest, particularly in the G2/M phase, making it a candidate for anticancer therapies .

- Anti-inflammatory Activity : The compound has demonstrated the ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in various models. This suggests potential applications in treating inflammatory diseases .

- Antimicrobial Properties : Preliminary studies indicate that this compound possesses antibacterial and antibiofilm activities against certain pathogens, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies:

- Case Study : In vitro assays showed that this compound effectively inhibited the proliferation of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer), with IC50 values ranging from low micromolar to submicromolar concentrations .

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| HeLa | 0.08 | 54.25 |

| HepG2 | 0.12 | 38.44 |

Anti-inflammatory Effects

The compound's anti-inflammatory activity was assessed using LPS-stimulated macrophage models, showing significant inhibition of TNF-alpha release:

| Concentration (mM) | TNF-alpha Inhibition (%) |

|---|---|

| 10 | 97.7 |

This highlights its potential as a therapeutic agent in conditions characterized by excessive inflammation.

Antimicrobial and Antibiofilm Activity

In a study assessing various pyrazole derivatives, this compound exhibited promising antibiofilm activity against Staphylococcus aureus and Escherichia coli, indicating its potential utility in treating biofilm-related infections .

Properties

Molecular Formula |

C7H8F3N3O2 |

|---|---|

Molecular Weight |

223.15 g/mol |

IUPAC Name |

methyl 5-amino-1-methyl-4-(trifluoromethyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C7H8F3N3O2/c1-13-5(11)3(7(8,9)10)4(12-13)6(14)15-2/h11H2,1-2H3 |

InChI Key |

HBWWXZSHQRWCFM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)OC)C(F)(F)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.